8-Iodoadenosine
Overview
Description
8-Iodoadenosine is a compound with the molecular formula C10H12IN5O412. It is also known by other names such as (2R,3R,4S,5R)-2-(6-amino-8-iodo-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol12.
Synthesis Analysis
The synthesis of 8-Iodoadenosine is not explicitly mentioned in the search results. However, the synthesis of similar compounds like 8-vinyl-deoxyadenosine and 8-chloroadenosine has been reported345. These methods could potentially be adapted for the synthesis of 8-Iodoadenosine.
Molecular Structure Analysis
The molecular weight of 8-Iodoadenosine is 393.14 g/mol12. The InChI code for 8-Iodoadenosine is 1S/C10H12IN5O4/c11-10-15-4-7(12)13-2-14-8(4)16(10)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H2,12,13,14)/t3-,5-,6-,9-/m1/s112.
Chemical Reactions Analysis
The specific chemical reactions involving 8-Iodoadenosine are not detailed in the search results. However, similar compounds like 8-azaadenosine and 8-chloroadenosine have been studied for their interactions with ADAR, a RNA editing enzyme6.
Physical And Chemical Properties Analysis
8-Iodoadenosine has a molecular weight of 393.14 g/mol12. The compound is stored at temperatures between 2-8°C2.
Scientific Research Applications
Synthesis and Anti-HIV Activity : 8-Iodoadenosine derivatives have been synthesized and evaluated for their potential anti-HIV activity. These derivatives include 2-substituted analogues of 2′-deoxy-2′-fluoroadenosine, which have shown promise in this field (Maruyama et al., 1994).
Photoreactive Nucleoside Units : Photoreactive nucleoside units, including those derived from 2-iodoadenosine, have been developed as chemical probes to investigate the interaction between nucleic acids and proteins (Wada et al., 2019).
Anticancer Activity and HSP90 Inhibition : Certain 8-iodo derivatives exhibit potent anticancer activity. This suggests a mechanism of action distinct from HSP90 inhibitory activity, which was initially hypothesized for these compounds (Qu et al., 2016).
Potential in Mantle Cell Lymphoma Treatment : 8-Aminoadenosine, a related compound, inhibits Akt/mTOR and Erk signaling pathways in mantle cell lymphoma, demonstrating its efficacy in preclinical models and highlighting the potential for targeting metabolic changes in cancer treatment (Dennison et al., 2010).
Oxidative DNA Damage Biomarker Studies : 8-Iodoadenosine analogs like 8-Hydroxydeoxyguanosine (8-OHdG) are used as biomarkers for oxidative stress and have been studied extensively in various fields, including their role in disease development and progression (Shekaftik & Nasirzadeh, 2021).
DNA Radiosensitizer : 8-Bromoadenine, closely related to 8-Iodoadenosine, has been identified as a potential DNA radiosensitizer for cancer radiation therapy. Its interaction with low-energy electrons highlights its therapeutic potential in enhancing the effectiveness of radiation therapy (Schürmann et al., 2017).
Safety And Hazards
The specific safety and hazards associated with 8-Iodoadenosine are not detailed in the search results. However, a related compound, 2-Iodoadenosine, has been reported to cause skin irritation, serious eye irritation, and may cause respiratory irritation9.
Future Directions
The future directions for 8-Iodoadenosine are not explicitly mentioned in the search results. However, compounds like 8-azaadenosine and 8-chloroadenosine have been studied for their potential as therapeutic agents in the treatment of multiple cancers6.
Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to the original sources or consult with a subject matter expert.
properties
IUPAC Name |
(2R,3R,4S,5R)-2-(6-amino-8-iodopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12IN5O4/c11-10-15-4-7(12)13-2-14-8(4)16(10)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H2,12,13,14)/t3-,5-,6-,9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYOIMLAHGVOKIG-UUOKFMHZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C(=N2)I)C3C(C(C(O3)CO)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C(=N2)I)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12IN5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3R,4S,5R)-2-(6-amino-8-iodo-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.